molecular formula C6H6BrN3 B13909080 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Cat. No.: B13909080
M. Wt: 200.04 g/mol
InChI Key: RMSCDUHKJOBSAB-UHFFFAOYSA-N
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Description

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1-methyl-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and nitrile groups can interact with biological targets through hydrogen bonding, van der Waals forces, and covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1-methyl-1H-pyrazol-3-YL)acetonitrile
  • 2-(5-Fluoro-1-methyl-1H-pyrazol-3-YL)acetonitrile
  • 2-(5-Iodo-1-methyl-1H-pyrazol-3-YL)acetonitrile

Uniqueness

2-(5-Bromo-1-methyl-1H-pyrazol-3-YL)acetonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This can lead to differences in biological activity, reactivity, and physical properties .

Properties

Molecular Formula

C6H6BrN3

Molecular Weight

200.04 g/mol

IUPAC Name

2-(5-bromo-1-methylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C6H6BrN3/c1-10-6(7)4-5(9-10)2-3-8/h4H,2H2,1H3

InChI Key

RMSCDUHKJOBSAB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC#N)Br

Origin of Product

United States

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